Mechanism of Action: Covalent Prx-I/II Inhibition Driving NKG2D Ligand Upregulation
Parvifoline AA (PAA) is the only ent-kaurane diterpenoid demonstrated to covalently bind the conserved Cys173/172 of Prxs-I/II and upregulate NKG2D ligands MICA/B, ULBP1, and ULBP3 on HCC cells without direct cytotoxicity at immunomodulatory concentrations. Mass spectrometry confirmed a 346-Da adduct at Cys173 of Prx-I, and the site-directed mutants Prxs-I-Cys173Ala and Prxs-II-Cys172Ala completely abrogated PAA-induced NKG2D ligand upregulation, confirming target engagement . In contrast, adenanthin, another Prx-I/II-targeting ent-kaurane, primarily induces leukemic cell differentiation and apoptosis rather than NKG2D ligand-mediated immune sensitization . Among six ent-kaurane diterpenoids tested (eriocalyxin B, oridonin, adenanthin, isoforretin A, macrocalyxin C, minheryin I), only adenanthin and isoforretin A showed similar NKG2D-upregulating activity, with PAA being the most comprehensively characterized for this function .
| Evidence Dimension | NKG2D ligand upregulation activity among ent-kaurane diterpenoids |
|---|---|
| Target Compound Data | PAA markedly upregulated ULBP1, ULBP3, and MICA/B on SMMC-7721, Huh7, and HepG2 cells; upregulated Rae-1 and Mult-1 on mouse Hepa1-6 cells |
| Comparator Or Baseline | Eriocalyxin B, oridonin, macrocalyxin C, minheryin I: no NKG2D ligand upregulation. Adenanthin and isoforretin A: similar but less characterized NKG2D-upregulating effects |
| Quantified Difference | PAA is the only compound demonstrated to upregulate NKG2D ligands through covalent Prx-I/II targeting with full mechanistic validation (mass spectrometry adduct, site-directed mutagenesis, competitive pull-down vs. adenanthin) |
| Conditions | Human HCC cell lines SMMC-7721, Huh7, HepG2; mouse HCC Hepa1-6; NKG2D ligand expression measured by flow cytometry and RT-PCR |
Why This Matters
PAA is the only ent-kaurane with a fully validated covalent Prx-I/II mechanism driving NKG2D ligand upregulation, making it the definitive tool compound for studying Prx-I/II–NKG2D axis biology.
- [1] Zhu, H., Wang, B., Kong, L., An, T., Li, G., Zhou, H., Gong, L., Zhao, Z., Gong, Y., Sun, H., Puno, P., & Li, Y. (2019). Parvifoline AA Promotes Susceptibility of Hepatocarcinoma to Natural Killer Cell-Mediated Cytolysis by Targeting Peroxiredoxin. Cell Chemical Biology, 26(8), 1122–1132.e6. DOI: 10.1016/j.chembiol.2019.04.003 View Source
